5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furaldehyde 5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furaldehyde
Brand Name: Vulcanchem
CAS No.: 512809-42-6
VCID: VC21533070
InChI: InChI=1S/C9H6ClN3O4/c10-8-4-12(11-9(8)13(15)16)3-6-1-2-7(5-14)17-6/h1-2,4-5H,3H2
SMILES: C1=C(OC(=C1)C=O)CN2C=C(C(=N2)[N+](=O)[O-])Cl
Molecular Formula: C9H6ClN3O4
Molecular Weight: 255.61g/mol

5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furaldehyde

CAS No.: 512809-42-6

Cat. No.: VC21533070

Molecular Formula: C9H6ClN3O4

Molecular Weight: 255.61g/mol

* For research use only. Not for human or veterinary use.

5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furaldehyde - 512809-42-6

Specification

CAS No. 512809-42-6
Molecular Formula C9H6ClN3O4
Molecular Weight 255.61g/mol
IUPAC Name 5-[(4-chloro-3-nitropyrazol-1-yl)methyl]furan-2-carbaldehyde
Standard InChI InChI=1S/C9H6ClN3O4/c10-8-4-12(11-9(8)13(15)16)3-6-1-2-7(5-14)17-6/h1-2,4-5H,3H2
Standard InChI Key GMOIDBNEMSRTQN-UHFFFAOYSA-N
SMILES C1=C(OC(=C1)C=O)CN2C=C(C(=N2)[N+](=O)[O-])Cl
Canonical SMILES C1=C(OC(=C1)C=O)CN2C=C(C(=N2)[N+](=O)[O-])Cl

Introduction

Chemical Identity and Structure

Basic Information

5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furaldehyde is a heterocyclic organic compound with the CAS number 512809-42-6. This compound has a molecular formula of C9H6ClN3O4 and a molecular weight of 255.61 g/mol. The structure contains several key functional groups that contribute to its chemical and biological properties, including a furan ring with an aldehyde group at the 2-position, a pyrazole ring with chloro and nitro substituents, and a methylene bridge connecting these two heterocyclic systems. The presence of these functional groups creates a unique electronic distribution within the molecule that influences its reactivity patterns and interactions with biological targets. The compound's structural complexity makes it an interesting subject for both synthetic organic chemistry and medicinal chemistry research applications.

Structural Components

Physical and Chemical Properties

Molecular Properties

The physical and chemical properties of 5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furaldehyde are largely influenced by its molecular structure and the functional groups present. The table below summarizes the key molecular properties of this compound:

PropertyValueReference
Molecular FormulaC9H6ClN3O4
Molecular Weight255.61 g/mol
CAS Number512809-42-6
Structure TypeHeterocyclic

The presence of both electron-donating (furan) and electron-withdrawing (nitro, chloro) groups creates an interesting electronic distribution within the molecule, affecting properties such as solubility, acidity/basicity, and reactivity patterns. The aldehyde group contributes to the compound's polarity and provides a site for various chemical transformations. The combined effects of these structural features determine the compound's behavior in different chemical environments and biological systems.

Chemical Reactivity

5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furaldehyde exhibits diverse chemical reactivity due to the presence of multiple functional groups within its structure. The compound can undergo various types of reactions, including:

  • Oxidation reactions: The aldehyde group on the furan ring can be oxidized to form the corresponding carboxylic acid, while the furan ring itself can undergo oxidative ring-opening to form furanones and other oxidized products.

  • Reduction reactions: The nitro group on the pyrazole ring can be reduced to an amino group under appropriate conditions, which can significantly alter the compound's electronic properties and biological activities.

  • Nucleophilic substitution reactions: The chlorine atom on the pyrazole ring can be displaced by various nucleophiles such as amines, thiols, or alcohols to form new derivatives with modified properties.

  • Condensation reactions: The aldehyde group can participate in condensation reactions with amines, hydrazines, or other nucleophiles to form imines, hydrazones, or other condensation products.

Each of these reaction pathways provides opportunities for structural modification and the development of new derivatives with potentially enhanced biological activities or improved physicochemical properties for specific applications.

Synthesis Methods

Laboratory Synthesis

The synthesis of 5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furaldehyde typically involves the reaction between 4-chloro-3-nitro-1H-pyrazole and 2-furaldehyde under specific reaction conditions. This synthetic approach generally follows a nucleophilic substitution pathway, where the nitrogen atom of the pyrazole acts as a nucleophile to react with the methylene carbon attached to the furan ring. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, leading to the formation of the desired compound. The synthesis often requires careful control of reaction conditions to maximize yield and minimize the formation of side products.

Purification and Characterization

After synthesis, 5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furaldehyde typically requires purification to remove unreacted starting materials, side products, and other impurities. Common purification techniques include column chromatography, recrystallization, and extraction procedures. The purified compound is then characterized using various analytical techniques to confirm its identity and assess its purity. These techniques may include nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, infrared spectroscopy, and elemental analysis. Structural confirmation is particularly important for heterocyclic compounds like 5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furaldehyde due to their complex structures and the potential for isomerism. High-resolution analytical data ensures the correct structural assignment and provides a basis for structure-activity relationship studies.

Biological Activities

Anti-inflammatory Properties

Research indicates that compounds containing pyrazole moieties, including those with structures similar to 5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furaldehyde, often exhibit significant anti-inflammatory activities. The anti-inflammatory effects of these compounds are frequently attributed to their ability to inhibit cyclooxygenase enzymes (COX), which play critical roles in the inflammatory process by catalyzing the production of prostaglandins. Studies have shown that pyrazole derivatives can demonstrate inhibitory activities against these enzymes with potency comparable to established anti-inflammatory drugs such as diclofenac. The presence of electron-withdrawing groups like nitro and chloro on the pyrazole ring may enhance these inhibitory effects by influencing the binding interactions with the target enzymes. The furan ring and aldehyde group could also contribute to the anti-inflammatory activity by participating in hydrogen bonding or other non-covalent interactions with amino acid residues in the enzyme's active site.

Antimicrobial Activity

5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furaldehyde and related pyrazole derivatives have demonstrated promising antimicrobial activities against various bacterial strains . The antimicrobial properties of these compounds are of particular interest given the growing concerns about antimicrobial resistance and the urgent need for new antibacterial agents. The effectiveness of pyrazole derivatives against both Gram-positive and Gram-negative bacteria suggests a broad spectrum of antibacterial activity. For example, studies have shown that compounds containing nitro-substituted heterocyclic rings can effectively inhibit the growth of bacterial pathogens such as Staphylococcus aureus, Escherichia coli, and Proteus mirabilis . The mechanism of antibacterial action may involve interactions with bacterial cell wall components, inhibition of essential enzymes, or disruption of bacterial membrane integrity. The specific structural features of 5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furaldehyde, including the nitro and chloro substituents on the pyrazole ring, may contribute significantly to its antimicrobial efficacy.

Structure-Activity Relationships

Comparison with Related Compounds

Understanding the structure-activity relationships of 5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furaldehyde requires comparison with structurally related compounds. Several compounds share structural similarities with 5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furaldehyde, including:

CompoundStructural SimilarityDistinguishing FeaturesReference
4-chloro-3-nitro-1H-pyrazoleContains the same substituted pyrazole ringLacks the furan ring and methylene bridge
2-furaldehydeContains the furan ring with aldehydeLacks the pyrazole ring and connecting bridge
5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanolContains a substituted pyrazole ringHas a phenyl instead of furan, methanol instead of aldehyde
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehydeContains a substituted pyrazole with aldehydeHas a phenyl group and different substitution pattern

These structural comparisons provide valuable insights into the importance of specific functional groups and substituents for the biological activities of these compounds. The presence or absence of particular structural elements, such as the furan ring, pyrazole ring, nitro group, or aldehyde functionality, can significantly influence the compound's properties and interactions with biological targets. For example, the absence of the furan ring might reduce anticancer activity, while modifications to the pyrazole substituents could affect antimicrobial potency.

Structural Determinants of Activity

The biological activities of 5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furaldehyde are likely influenced by several key structural features that determine its interactions with molecular targets. The nitro group on the pyrazole ring can act as a hydrogen bond acceptor and contribute to the compound's electron-withdrawing properties, potentially enhancing binding to target proteins . Similarly, the chloro substituent increases the compound's lipophilicity and may improve membrane permeability, an important factor for antimicrobial activity . The presence of the aldehyde group on the furan ring provides another site for potential hydrogen bonding interactions and serves as a reactive center for further derivatization.

Research on similar compounds suggests that the relative positions of these substituents on the heterocyclic rings are critical for activity . For example, studies on other pyrazole derivatives have shown that changing the position of the nitro group from the 3-position to the 4-position can significantly alter biological activity profiles. Similarly, the length and nature of the linker between the pyrazole and furan rings can influence the compound's conformational flexibility and its ability to adopt optimal binding conformations with molecular targets.

Research Applications

Current Research Uses

5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furaldehyde has gained attention in various fields of scientific research, particularly in medicinal chemistry and organic synthesis. Its unique structural features make it valuable for investigating structure-activity relationships and developing new bioactive compounds with enhanced properties. Currently, the compound is primarily used as a research chemical in laboratory settings for investigating its potential therapeutic applications and for synthesizing more complex derivatives. The presence of multiple reactive functional groups within its structure allows for diverse chemical transformations, making it a versatile building block for the synthesis of more complex molecules with tailored properties. Additionally, the compound serves as a valuable model system for studying the biological activities of heterocyclic compounds containing both pyrazole and furan rings.

Future Research Directions

Structure Optimization

Future research on 5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furaldehyde could focus on structural optimization to enhance its biological activities and improve its drug-like properties. This could involve systematic modifications of various structural elements, such as:

  • Substitution of the chlorine atom with other halogens or functional groups to modulate electronic properties and receptor binding affinities.

  • Replacement of the nitro group with other electron-withdrawing or electron-donating groups to investigate their effects on biological activities.

  • Modification of the aldehyde functionality to form derivatives such as oximes, hydrazones, or reduced alcohol forms.

  • Variation of the linker length or type between the pyrazole and furan rings to explore the effects of conformational flexibility on biological activity.

Such structure-activity relationship studies could lead to the identification of optimized derivatives with enhanced potency, selectivity, or improved pharmacokinetic properties. Computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) analyses could guide these optimization efforts by predicting how structural modifications might affect interactions with potential biological targets.

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